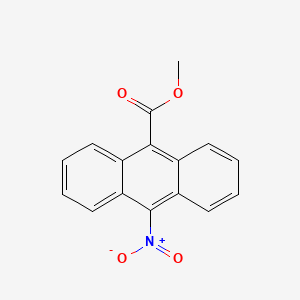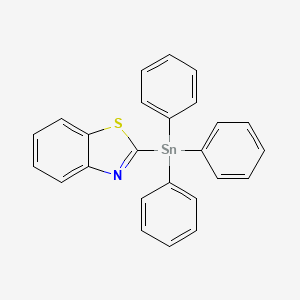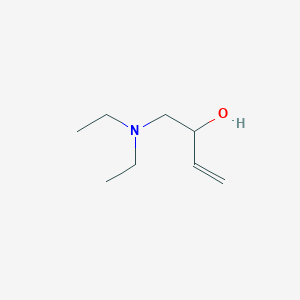![molecular formula C23H17F2NO4 B11946056 (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 269075-56-1](/img/structure/B11946056.png)
(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core substituted with amino and methoxy groups, along with a biphenyl moiety substituted with fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of amino and methoxy groups through substitution reactions. The biphenyl moiety is then attached via a coupling reaction, often facilitated by a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the biphenyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substitutions, used as a solvent and synthetic intermediate.
Trifluoromethylbenzimidazole: Another fluorinated compound with applications in materials science.
Uniqueness
(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is unique due to its combination of a benzofuran core with amino and methoxy groups, along with a biphenyl moiety substituted with fluorine atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
269075-56-1 |
|---|---|
Molekularformel |
C23H17F2NO4 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(3-amino-4,6-dimethoxy-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone |
InChI |
InChI=1S/C23H17F2NO4/c1-28-15-10-18(29-2)20-19(11-15)30-23(21(20)26)22(27)13-5-3-12(4-6-13)16-8-7-14(24)9-17(16)25/h3-11H,26H2,1-2H3 |
InChI-Schlüssel |
NJBOMQUCBXPSPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(O2)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


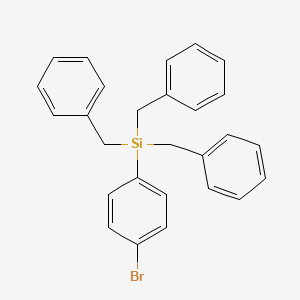
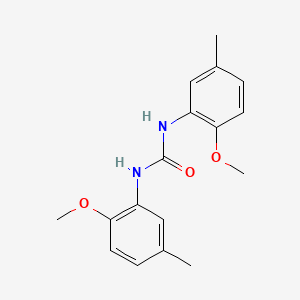
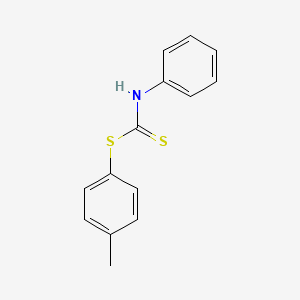

![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)

![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)

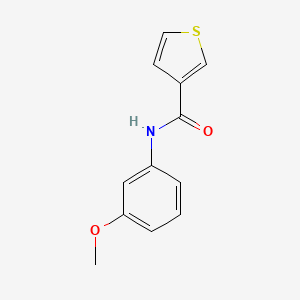
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)

